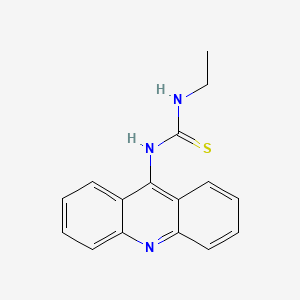
N-Acridin-9-yl-N'-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acridin-9-yl-N’-ethylthiourea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of N-Acridin-9-yl-N’-ethylthiourea typically involves the reaction of acridine derivatives with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Acridine and ethyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 25-50°C.
Procedure: Acridine is dissolved in the solvent, and ethyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-Acridin-9-yl-N’-ethylthiourea.
化学反应分析
N-Acridin-9-yl-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.
Substitution: N-Acridin-9-yl-N’-ethylthiourea can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents, and controlled temperatures.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex acridine derivatives, which are of interest for their photophysical and photochemical properties.
Biology: N-Acridin-9-yl-N’-ethylthiourea has shown potential as an anticancer agent due to its ability to intercalate with DNA and inhibit the activity of topoisomerase enzymes.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease, owing to its ability to interact with biological targets.
Industry: N-Acridin-9-yl-N’-ethylthiourea is used in the development of fluorescent dyes and materials for imaging and diagnostic applications.
作用机制
The mechanism of action of N-Acridin-9-yl-N’-ethylthiourea involves its interaction with biological molecules, particularly DNA. The compound intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on cancer cells, leading to cell death.
相似化合物的比较
N-Acridin-9-yl-N’-ethylthiourea can be compared with other acridine derivatives, such as:
Amsacrine: A well-known anticancer agent that also intercalates with DNA and inhibits topoisomerase activity.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Triazoloacridone (C-1305): A compound that has shown promise in preclinical studies for its anticancer properties.
N-Acridin-9-yl-N’-ethylthiourea is unique due to its specific thiourea group, which imparts distinct chemical and biological properties compared to other acridine derivatives.
属性
CAS 编号 |
848902-79-4 |
|---|---|
分子式 |
C16H15N3S |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-acridin-9-yl-3-ethylthiourea |
InChI |
InChI=1S/C16H15N3S/c1-2-17-16(20)19-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H2,17,18,19,20) |
InChI 键 |
XJSAEIDACDMWOV-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




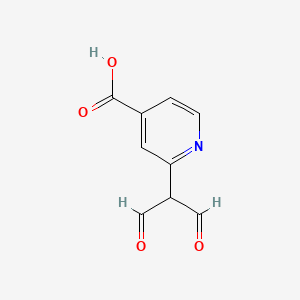

![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
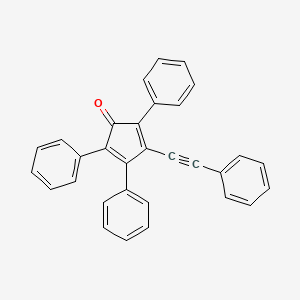
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
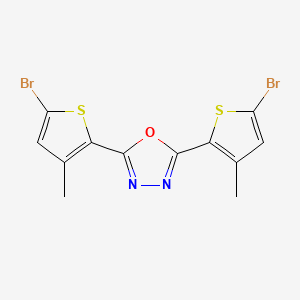
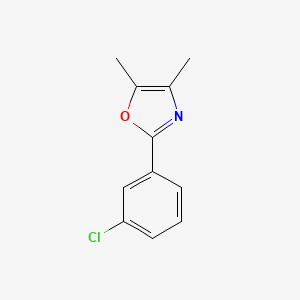
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)



